molecular formula C17H15N3O5 B2801502 (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid CAS No. 682790-71-2

(E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2801502
CAS No.: 682790-71-2
M. Wt: 341.323
InChI Key: FUYWNUOIPOWIHB-WOJGMQOQSA-N
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Description

(E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H15N3O5 and its molecular weight is 341.323. The purity is usually 95%.
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Biological Activity

The compound (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a member of the Schiff base family and has garnered attention in recent research due to its potential biological activities, including cytotoxic, antibacterial, and antifungal properties. This article provides a detailed overview of its biological activity based on diverse sources and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O3C_{16}H_{15}N_3O_3, with a molar mass of 297.31 g/mol. Its structural characteristics include a nitro group, an oxo group, and an amino group, contributing to its reactivity and biological interactions.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that at a concentration of 0.5 ppm, the compound eliminated approximately 11.5% of human lymphoblastic leukemia MOLT-4 cells, with complete cell death observed at 20 ppm after 24 hours. Morphological changes such as nuclear swelling and cytoplasmic disturbance were noted in surviving cells, indicating the compound's potential as an anticancer agent .

Concentration (ppm)Cell Viability (%)
0.588.5
200

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various gram-negative bacteria. It displayed significant inhibitory effects, suggesting its potential use in treating bacterial infections. The study indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

3. Antifungal Activity

In addition to antibacterial activity, this compound has shown promising antifungal properties. An experiment involving culture wells demonstrated that at specific concentrations, the compound inhibited mycelium growth, which is indicative of its antifungal potential .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Cytotoxicity : The compound likely induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular integrity.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
  • Antifungal Mechanism : The inhibition of fungal growth could be due to interference with cell membrane integrity or essential metabolic processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Study : An in vitro assay revealed that the compound effectively reduces cell viability in MOLT-4 cells, supporting its potential as a therapeutic agent against leukemia .
  • Antibacterial Evaluation : The compound was tested against multiple strains of bacteria, showing significant inhibition rates that warrant further investigation into its mechanism and application .
  • Antifungal Testing : Results from antifungal assays indicated that the compound could serve as an effective treatment option against specific fungal pathogens .

Properties

IUPAC Name

4-[4-[(4-nitrophenyl)methylideneamino]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c21-16(9-10-17(22)23)19-14-5-3-13(4-6-14)18-11-12-1-7-15(8-2-12)20(24)25/h1-8,11H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYWNUOIPOWIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.